3-Acetoxyxanthine
Description
It serves as a model compound for studying the "proximate" or activated form of 3-hydroxyxanthine, which is implicated in cancer initiation . Synthesized via O-acetylation of 3-hydroxyxanthine, early methods required optimization with acetyl chloride to achieve a 78% yield due to incomplete acetylation in acetic acid/anhydride mixtures .
The compound exhibits ambident electrophilic reactivity, participating in both redox and substitution reactions. Its reactivity is pH-dependent, with distinct pathways (heterolytic cleavage to nitrenium/carbonium ions or homolytic radical formation) dominating under acidic or neutral conditions, respectively . This dual reactivity underpins its role in generating 8-substituted xanthine derivatives, such as 8-chloroxanthine and 8-methylmercaptoxanthine, which are urinary metabolites linked to oncogenesis .
Properties
CAS No. |
22052-01-3 |
|---|---|
Molecular Formula |
C7H6N4O4 |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
(2,6-dioxo-7H-purin-3-yl) acetate |
InChI |
InChI=1S/C7H6N4O4/c1-3(12)15-11-5-4(8-2-9-5)6(13)10-7(11)14/h2H,1H3,(H,8,9)(H,10,13,14) |
InChI Key |
JFZOYDLNLQWKIZ-UHFFFAOYSA-N |
SMILES |
CC(=O)ON1C2=C(C(=O)NC1=O)NC=N2 |
Canonical SMILES |
CC(=O)ON1C2=C(C(=O)NC1=O)NC=N2 |
Other CAS No. |
22052-01-3 |
Synonyms |
3-acetoxyxanthine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Sulfate Ester of 3-Hydroxyxanthine
- Synthesis : Prepared via sulfation of 3-hydroxyxanthine, analogous to 3-acetoxyxanthine synthesis .
- Reactivity : Shares qualitative reactivity with this compound but exhibits a higher reaction rate in redox and substitution processes. For example, it oxidizes iodide ions and cysteine more rapidly .
- Mechanism : Likely follows a similar nitrenium ion-mediated pathway, though its enhanced rate suggests greater electrophilicity or stability of intermediates .
7-Acetoxyxanthine
- Structural Difference : Acetoxy group at N-7 instead of N-3.
- Reactivity : Demonstrates redox and substitution behavior comparable to this compound, though positional isomerism may alter nucleophilic attack sites .
- Biological Implication : Hypothesized to be oncogenic like 3-hydroxyxanthine, though direct evidence is pending .
8-Substituted Xanthine Derivatives
- Examples : 8-Iodoxanthine, 8-chloroxanthine, and 8-methylmercaptoxanthine.
- Formation : Generated via reactions of this compound with nucleophiles (e.g., iodide, chloride, methionine). 8-Iodoxanthine synthesis is challenging, with yields ≤15% .
- Biological Role : These metabolites are biomarkers of oncogen activation in vivo, mirroring in vitro reactions of this compound .
Comparative Data Tables
Table 1: Reaction Rates and Conditions of Key Compounds
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